Product packaging for Diarachidonin(Cat. No.:)

Diarachidonin

Cat. No.: B10783490
M. Wt: 665.0 g/mol
InChI Key: FVXRWZPVZULNCQ-XCHUKFSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-diarachidonoylglycerol is a 1,2-diglyceride.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H68O5 B10783490 Diarachidonin

Properties

Molecular Formula

C43H68O5

Molecular Weight

665.0 g/mol

IUPAC Name

[3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C43H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,41,44H,3-10,15-16,21-22,27-28,33-40H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-

InChI Key

FVXRWZPVZULNCQ-XCHUKFSYSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

Diarachidonin in Contemporary Lipid Research: Foundational Perspectives

Nomenclature and Structural Classification as a Diacylglycerol Species

Diarachidonin is classified as a diacylglycerol (DAG), a type of glycerolipid. caymanchem.comwikipedia.org Its structure consists of a glycerol (B35011) backbone to which two fatty acid chains are attached via ester bonds. Specifically, in this compound, both of these fatty acids are arachidonic acid, a 20-carbon polyunsaturated omega-6 fatty acid. caymanchem.com The formal chemical name for this compound is (5Z,5'Z,8Z,8'Z,11Z,11'Z,14Z,14'Z)-5,8,11,14-eicosatetraenoic acid, diester with 1,2,3-propanetriol. caymanchem.com

As a DAG, this compound is an important intermediate in lipid metabolism and a crucial second messenger molecule in cellular signaling pathways. nih.gov Its biochemical properties are largely dictated by the presence of the two arachidonic acid residues, which are precursors to a wide range of biologically active molecules. nih.gov

Chemical and Physical Properties of this compound

PropertyValue
CAS Number82231-61-6 caymanchem.com
Molecular FormulaC₄₃H₆₈O₅ caymanchem.com
Formula Weight665.0 caymanchem.com
Physical FormA liquid caymanchem.com
Storage Temperature-20°C labchem.com.my

Historical Context and Evolution of Research on this compound

The scientific journey toward understanding this compound began not with the molecule itself, but with its core component, arachidonic acid. This polyunsaturated fatty acid was first isolated from mammalian tissues and identified in 1909 by Percival Hartley. nih.gov The complete structural elucidation, confirming the all-cis configuration of its four double bonds, was finalized by the 1960s through chemical synthesis. nih.gov

Research into diacylglycerols (DAGs) ran a parallel course. Initially viewed primarily as intermediates in triglyceride and phospholipid synthesis, their role as critical signaling molecules became apparent with the discovery of the phosphoinositide (PI) signaling pathway. In this pathway, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) generates two second messengers: inositol (B14025) trisphosphate (IP₃) and DAG.

The evolution of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, was crucial for the field of lipidomics. scielo.brchemrevlett.comresearchgate.netmdpi.com These advancements allowed researchers to move beyond studying broad classes of lipids to identifying and quantifying specific molecular species. This technological progress enabled the specific identification and study of this compound, distinguishing it from other DAGs containing different fatty acid combinations. Consequently, researchers could begin to investigate the unique biological roles conferred by its specific arachidonate (B1239269) content.

Current Academic Significance within Lipid Biochemistry and Cellular Biology

This compound holds a significant position in contemporary research due to its central role as a precursor to potent signaling molecules and its direct involvement in cellular signaling cascades.

In Lipid Biochemistry:

This compound is a key substrate for several important enzymes that regulate lipid signaling pathways. Its metabolism is a critical control point in cellular biochemistry.

Precursor to the Endocannabinoid 2-AG: One of the most significant roles of this compound is as the direct precursor to 2-arachidonoylglycerol (B1664049) (2-AG), the most abundant endocannabinoid in the central nervous system. nih.gov The enzyme diacylglycerol lipase (B570770) (DAGL) hydrolyzes this compound to produce 2-AG. nih.govnih.gov This positions this compound as a pivotal molecule in the regulation of the endocannabinoid system, which influences a vast array of physiological processes. escholarship.orgmdpi.com

Substrate for Diacylglycerol Kinases (DGKs): this compound can be phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid. nih.gov This reaction serves to terminate DAG-mediated signaling while simultaneously producing another lipid second messenger, phosphatidic acid. The activity of DGKs is therefore crucial for attenuating signaling pathways that are activated by this compound. nih.gov

Source of Free Arachidonic Acid: The sequential action of diacylglycerol lipase and monoacylglycerol lipase can fully hydrolyze this compound, releasing free arachidonic acid. nih.gov This released arachidonic acid can then be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are powerful mediators of inflammation and other cellular processes. nih.gov

Key Biochemical Roles of this compound

ProcessEnzymeProductBiochemical Significance
Endocannabinoid SynthesisDiacylglycerol Lipase (DAGL)2-Arachidonoylglycerol (2-AG)Generation of the primary endogenous ligand for cannabinoid receptors. nih.govnih.gov
Signal Attenuation/TransductionDiacylglycerol Kinase (DGK)Phosphatidic AcidTermination of DAG signaling and production of a new signaling lipid. nih.gov
Eicosanoid Precursor ReleaseDAGL & Monoacylglycerol LipaseArachidonic AcidProvides the substrate for the synthesis of inflammatory mediators like prostaglandins. nih.gov

In Cellular Biology:

As a specific species of DAG, this compound is integral to the complex network of signal transduction that governs cellular behavior. frontiersin.orgyoutube.com

Second Messenger in Signal Transduction: Generated at the plasma membrane following receptor-stimulated activation of phospholipase C, this compound acts as a second messenger. nih.govnih.gov It recruits and activates a variety of downstream effector proteins, most notably protein kinase C (PKC) isoforms, which in turn phosphorylate a multitude of cellular proteins to modulate their activity. youtube.com

Modulator of Neuronal Function: Through its conversion to 2-AG, this compound plays a critical role in cellular communication within the nervous system. 2-AG acts as a retrograde messenger, released from postsynaptic neurons to act on presynaptic CB1 receptors. youtube.com This activation typically suppresses neurotransmitter release, providing a feedback mechanism to regulate synaptic strength and plasticity. nih.gov

Regulation of Cellular Processes: The signaling pathways initiated or modulated by this compound and its metabolites influence a wide range of cellular functions. These include the regulation of gene expression, cell proliferation, and apoptosis. nih.govnih.gov For instance, the hydrolysis of DAG to release arachidonic acid is an essential step for glucose- and carbachol-induced insulin (B600854) secretion from pancreatic islet cells. nih.gov

The study of this compound continues to be a dynamic area of research, providing fundamental insights into how the specific molecular composition of a lipid can dictate its precise function in the intricate signaling networks of the cell.

Diarachidonin Biosynthesis and Metabolic Pathways

Endogenous Enzymatic Synthesis Mechanisms

The endogenous formation of Diarachidonin is a complex process integrated within the broader network of glycerolipid metabolism. It is primarily synthesized from precursors like phosphatidic acid and is subject to the activity of several key enzyme families that regulate its cellular levels.

Contribution of Lipases to this compound Biosynthesis

In the aqueous environment of the cell, lipases primarily function as hydrolases, catalyzing the breakdown (catabolism) of lipids. Specifically, diacylglycerol lipases hydrolyze diacylglycerols to release a free fatty acid and a monoacylglycerol. nih.govnih.govnih.gov This is followed by the action of monoacylglycerol lipases, which hydrolyze the monoacylglycerol to release the second fatty acid and glycerol (B35011). nih.govnih.gov

This catabolic action is a key pathway for releasing arachidonic acid from this compound stores within the cell membrane, making it available for the synthesis of eicosanoids, which are potent signaling molecules. wikipedia.orgpressbooks.pub In human fetal membranes and decidua vera, diacylglycerol lipase (B570770) activity preferentially hydrolyzes diacylglycerols containing an arachidonoyl group at the sn-2 position. nih.gov While this represents a breakdown pathway, it is a crucial part of the endogenous enzymatic processing of this compound. The synthetic (esterification) activity of lipases, which can build this compound, is typically favored in non-aqueous or low-water environments and is a cornerstone of the chemoenzymatic synthesis methods discussed below. nih.govnih.gov

Chemoenzymatic and Chemical Synthesis Methodologies for this compound

The targeted synthesis of this compound for research and industrial purposes can be achieved through several chemical and chemoenzymatic strategies. These methods offer control over the reaction to favor the production of diacylglycerols over other glycerides.

Direct Esterification Approaches for this compound Production

Direct esterification is a common method for producing diacylglycerols. researchgate.net This approach involves the reaction of glycerol with two molar equivalents of a fatty acid, in this case, arachidonic acid. nih.govmdpi.com The reaction is an equilibrium process where water is produced as a byproduct. To drive the reaction toward the synthesis of this compound, water must be continuously removed, often by applying a vacuum. nih.gov

The process can be catalyzed by chemical catalysts, such as acids, or by enzymes. researchgate.netfrontiersin.org Lipases are frequently used as biocatalysts in a solvent-free system or in organic solvents. nih.gov Using a 1,3-regiospecific lipase can selectively promote the formation of 1,3-Diarachidonin. The reaction temperature is a critical parameter that must be optimized to ensure enzyme stability and reaction efficiency. nih.govfrontiersin.org

Transesterification Strategies in this compound Synthesis

Transesterification is another versatile strategy for synthesizing this compound. wikipedia.org One common form of this method is glycerolysis, where a triacylglycerol rich in arachidonic acid is reacted with glycerol. csic.escsic.es This reaction effectively exchanges acyl groups, leading to a mixture of mono-, di-, and triacylglycerols. By controlling the reaction conditions, such as the molar ratio of oil to glycerol, temperature, and enzyme load, the yield of diacylglycerols can be maximized. csic.esnih.gov

Lipases, particularly immobilized enzymes like Novozym 435, are highly effective catalysts for glycerolysis, offering a potential alternative to high-temperature chemical processes. csic.escsic.es The reaction can be performed in a solvent-free system, which is advantageous from an environmental and product purification perspective. nih.gov This enzymatic approach allows for the production of this compound under milder conditions than traditional chemical methods. csic.es

Intracellular Metabolic Fate and Catabolism of this compound

Once formed or introduced into a cell, this compound can be directed into several distinct metabolic pathways, each with different physiological outcomes. Its fate is determined by the actions of specific enzymes that either convert it into other complex lipids or break it down to release its constituent parts.

The primary metabolic fates of this compound are:

Acylation to Triacylglycerol: As previously mentioned, this compound is a direct substrate for DGAT enzymes, which acylate it to form triacylglycerol for storage in lipid droplets. aocs.org This pathway channels the energy and fatty acids contained in this compound into a stable, inert storage form.

Phosphorylation to Phosphatidic Acid: Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol to produce phosphatidic acid (PA). nih.govmdpi.com This reaction is a critical regulatory step in lipid signaling, as it terminates DAG-mediated signals while generating PA, another important signaling molecule and a key precursor for the synthesis of all other glycerophospholipids. mdpi.com Certain DGK isoforms, such as DGKε, exhibit a specific affinity for diacylglycerols containing arachidonic acid, highlighting the importance of this pathway in regulating the levels and signaling functions of this compound. mdpi.com

Hydrolytic Cleavage (Catabolism): The primary catabolic route for this compound is hydrolysis by diacylglycerol and monoacylglycerol lipases. nih.govnih.gov This two-step process sequentially removes the fatty acids from the glycerol backbone. nih.gov The first step, catalyzed by diacylglycerol lipase, is often the rate-limiting step. nih.gov The ultimate products are glycerol and two molecules of free arachidonic acid. This release of arachidonic acid is highly significant, as it becomes the substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids, which are involved in inflammatory responses and other signaling cascades. wikipedia.orgyoutube.com

Hydrolysis Pathways Leading to Arachidonic Acid Liberation

This compound serves as a significant reservoir of arachidonic acid, a precursor to a vast array of signaling molecules called eicosanoids. The liberation of arachidonic acid from this compound is a critical regulatory step and is primarily mediated by the sequential action of diacylglycerol lipase (DAGL) and monoacylglycerol lipase (MGL). allergolyon.fr

Diacylglycerol lipase, with its two main isoforms DAGLα and DAGLβ, specifically hydrolyzes the ester bond at the sn-1 position of diacylglycerol. wikipedia.orgnih.gov This enzymatic action on this compound releases one molecule of arachidonic acid and generates 2-arachidonoylglycerol (B1664049) (2-AG), a key endocannabinoid. nih.govresearchgate.net Subsequently, monoacylglycerol lipase hydrolyzes the remaining ester bond in 2-AG, releasing the second molecule of arachidonic acid and glycerol. nih.govnih.gov This two-step process ensures a controlled and spatially regulated release of arachidonic acid, which can then be utilized by other enzymes to produce prostaglandins (B1171923), leukotrienes, and other bioactive lipids. wikipedia.orgresearchgate.net

EnzymeSubstrateProduct(s)Key Function
Diacylglycerol Lipase (DAGL)This compoundArachidonic Acid, 2-Arachidonoylglycerol (2-AG)Initiates the liberation of arachidonic acid from this compound.
Monoacylglycerol Lipase (MGL)2-Arachidonoylglycerol (2-AG)Arachidonic Acid, GlycerolCompletes the liberation of arachidonic acid.

Phosphorylation to Phosphatidic Acid

This compound can be rapidly phosphorylated to form phosphatidic acid, a reaction catalyzed by the enzyme diacylglycerol kinase (DGK). researchgate.netmdpi.com This phosphorylation is a crucial step in terminating diacylglycerol-mediated signaling and in the resynthesis of phosphoinositides. There are at least ten known isoforms of DGK in mammals, and some exhibit selectivity for diacylglycerols containing specific fatty acids. nih.govsemanticscholar.orgmdpi.com

The conversion of this compound to phosphatidic acid removes the signaling molecule from the membrane and generates another important lipid second messenger. Phosphatidic acid can recruit and activate various downstream effector proteins, thereby participating in a distinct set of signaling cascades. Furthermore, the phosphatidic acid formed from this compound can be re-utilized for the synthesis of other phospholipids (B1166683), thus contributing to the maintenance of membrane lipid homeostasis.

Role of Diacylglycerol and Monoacylglycerol Lipases in this compound Turnover

The turnover of this compound is tightly regulated by the activities of diacylglycerol and monoacylglycerol lipases. As mentioned previously, DAGL initiates the breakdown of this compound, and its activity is a key determinant of the levels of both arachidonic acid and 2-AG. nih.gov The regulation of DAGL activity itself is complex and can be influenced by various signaling pathways.

Monoacylglycerol lipase, by hydrolyzing 2-AG, not only contributes to the pool of free arachidonic acid but also terminates the endocannabinoid signaling mediated by 2-AG. nih.govnih.gov The coordinated action of these two lipases ensures a dynamic and responsive system for the supply of arachidonic acid for eicosanoid synthesis while also controlling endocannabinoid tone. researchgate.net

Elucidation of this compound Conversion to Triarachidonyl Glycerol

This compound can be further acylated to form triarachidonyl glycerol, a triacylglycerol. This reaction is catalyzed by the enzyme diacylglycerol acyltransferase (DGAT), which transfers an acyl group from acyl-CoA to the free hydroxyl group of diacylglycerol. creative-proteomics.com There are two main isoforms of DGAT, DGAT1 and DGAT2, which are responsible for the final step in triacylglycerol synthesis.

The conversion of this compound to triarachidonyl glycerol represents a pathway for the storage of arachidonic acid in a more inert form within lipid droplets. This process can sequester excess arachidonic acid, preventing its immediate conversion into pro-inflammatory eicosanoids. The stored triarachidonyl glycerol can later be hydrolyzed by lipases to release arachidonic acid when required.

Oxidative Metabolism and Lipid Hydroperoxide Formation from this compound

Due to its high degree of unsaturation, the arachidonic acid moieties within this compound are susceptible to oxidative metabolism, both enzymatically and non-enzymatically. This oxidation leads to the formation of various oxidized lipid species, including lipid hydroperoxides. wikipedia.org

Enzymatic oxidation of diacylglycerols can be carried out by lipoxygenases, which can directly oxygenate the polyunsaturated fatty acyl chains within the diacylglycerol molecule. researchgate.net This process can lead to the formation of diacylglycerol hydroperoxides. These hydroperoxides are reactive molecules that can participate in further downstream reactions and may have biological activities of their own. researchgate.net

Non-enzymatic oxidation, or lipid peroxidation, can be initiated by reactive oxygen species (ROS). wikipedia.orgnih.gov The multiple double bonds in the arachidonic acid chains of this compound make it a prime target for ROS-mediated damage. This process involves a free radical chain reaction that leads to the formation of a complex mixture of lipid hydroperoxides and other oxidation products. nih.gov The formation of these products can alter membrane properties and contribute to cellular oxidative stress. mdpi.com

The liberation of arachidonic acid from this compound can also be followed by its oxidation through cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the synthesis of a wide range of eicosanoids. youtube.com

Metabolic ProcessKey Enzymes/FactorsPrimary ProductsSignificance
Enzymatic OxidationLipoxygenasesDiacylglycerol HydroperoxidesGeneration of potentially bioactive oxidized lipids.
Non-Enzymatic PeroxidationReactive Oxygen Species (ROS)Lipid Hydroperoxides, various oxidation productsContributes to oxidative stress and cellular damage.
Metabolism of Liberated Arachidonic AcidCyclooxygenases (COX), Lipoxygenases (LOX)Prostaglandins, Leukotrienes, other EicosanoidsProduction of potent signaling molecules.

Cellular and Molecular Mechanisms of Diarachidonin Action

Diarachidonin as a Key Second Messenger in Signal Transduction

This compound functions as a crucial second messenger, a small intracellular molecule that relays signals from cell-surface receptors to effector proteins. nih.gov The generation of diacylglycerols like this compound is a fundamental step in signal transduction. This process is often initiated by the activation of phospholipase C (PLC), which hydrolyzes membrane phospholipids (B1166683) such as phosphatidylinositol 4,5-bisphosphate (PIP2). This cleavage yields two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol. nih.gov While IP3 diffuses into the cytoplasm to mobilize calcium from intracellular stores, diacylglycerol remains within the plasma membrane. nih.gov

In this membrane environment, diacylglycerol molecules like this compound are poised to activate their primary targets, most notably the Protein Kinase C (PKC) family of enzymes. nih.gov The presence of this compound in the membrane is a critical signal that recruits and activates specific PKC isoforms, thereby propagating the signal downstream. tandfonline.com The signaling pathways involving diacylglycerol are integral to a wide array of cellular processes, including cell growth, proliferation, and metabolism. nih.gov

Direct and Indirect Interactions with Protein Kinase C (PKC) Isoforms

This compound's primary role as a second messenger is manifested through its interaction with Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that are central to many signaling cascades. physiology.org The activation of PKC is a multi-step process that often involves both diacylglycerol and calcium. Diacylglycerols like this compound act in concert with phosphatidylserine, and in the case of conventional PKC isoforms, calcium, to activate the enzyme. physiology.org

The interaction between this compound and PKC is synergistic with arachidonic acid. Studies have shown that the combined actions of diacylglycerol and free arachidonic acid can lead to a stable, membrane-associated, and constitutively active form of PKC. nih.gov While the association of PKC with vesicles containing only diacylglycerol is calcium-dependent and reversible, the addition of arachidonic acid results in irreversible binding of PKC to the membrane, even in the absence of calcium. nih.gov

The Protein Kinase C family is divided into three main subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC). Both conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms contain a C1 domain, which is the binding site for diacylglycerols like this compound. nih.gov Atypical PKCs lack a typical C1 domain and are not activated by diacylglycerol. nih.gov

The activation of conventional and novel PKC isoforms by this compound involves a conformational change in the enzyme. For conventional PKCs, an increase in intracellular calcium triggers the binding of the C2 domain to the cell membrane. This initial translocation allows the C1 domain to then interact with this compound in the membrane, leading to full activation. tandfonline.com Novel PKCs, which are calcium-insensitive, are recruited to the membrane and activated by diacylglycerol alone. nih.gov

Research indicates that different PKC isoforms can be differentially activated. For instance, in Madin-Darby canine kidney cells, the activation of PKCα is specifically associated with the release of arachidonic acid. nih.gov Furthermore, in cardiac myocytes, diacylglycerol and arachidonic acid have been shown to synergistically translocate both PKC-ε and PKC-α. physiology.org The synergistic effect of a diacylglycerol analogue and arachidonic acid has also been observed to induce the translocation of γ-PKC. researchgate.net

Once activated by this compound, PKC isoforms phosphorylate a wide range of substrate proteins on their serine and threonine residues. This phosphorylation event alters the activity of the target proteins, leading to the propagation of the signal and the initiation of various cellular responses.

The specific downstream effects of this compound-mediated PKC activation are cell-type and context-dependent. For example, in cardiac myocytes, the synergistic activation of PKC by diacylglycerol and cis-unsaturated fatty acids like arachidonic acid leads to an increase in intracellular calcium transients and enhanced myocyte contraction. physiology.org This suggests that PKC activated by these lipids regulates calcium homeostasis. physiology.org

In general, PKC-mediated signaling cascades are involved in the regulation of:

Gene expression: PKC can phosphorylate transcription factors, altering their ability to bind to DNA and regulate the expression of target genes.

Cell growth and proliferation: Many proteins involved in the cell cycle are substrates of PKC.

Metabolism: PKC plays a role in both glucose and lipid metabolism. nih.gov

Inflammation: PKC is involved in inflammatory responses through the activation of various signaling pathways.

The structure of the fatty acyl chains within a diacylglycerol molecule is a critical determinant of its ability to activate PKC. The presence of unsaturated fatty acids, such as the arachidonic acid found in this compound, is particularly important.

Studies have shown that diacylglycerols containing unsaturated fatty acids are more effective at activating PKC than those with saturated fatty acids. tandfonline.compnas.org The cis-double bonds in unsaturated fatty acids introduce kinks into the acyl chains, which may alter the physical properties of the membrane and facilitate a more effective interaction with PKC. Saturated fatty acids like palmitic and stearic acid are comparatively inactive in synergizing with diacylglycerol for PKC activation. pnas.org

The chain length of the fatty acids is also a factor, although it appears to be less critical than the degree of unsaturation, as long as the chains are long enough to anchor the molecule in the membrane. tandfonline.com

Fatty Acid MoietySaturationEfficacy in PKC Activation
Arachidonic AcidPolyunsaturatedHigh
Oleic AcidMonounsaturatedHigh
Linoleic AcidPolyunsaturatedHigh
Palmitic AcidSaturatedInactive/Low
Stearic AcidSaturatedInactive/Low

This table summarizes the general findings on the influence of fatty acid structure on PKC activation.

The activation of PKC is tightly linked to its translocation from the cytosol to the cellular membrane. This compound plays a crucial role in this process not only by acting as a direct binding partner but also by potentially modulating the physical properties of the membrane. tandfonline.com

The presence of diacylglycerols within the membrane can alter its biophysical characteristics, such as fluidity and curvature. These changes can create a more favorable environment for the insertion of PKC's C1 and C2 domains, thereby lowering the energy barrier for translocation. tandfonline.com The incorporation of the bulky arachidonic acid chains of this compound into the lipid bilayer may induce local changes in membrane structure that facilitate the stable anchoring of PKC.

The translocation of PKC isoforms to the membrane in response to diacylglycerol has been visualized using EGFP-tagged proteins, confirming that diacylglycerol is a key trigger for this relocalization. researchgate.net

Engagement with Other Signaling Enzymes and Receptors

While the primary and most well-understood targets of this compound are the conventional and novel PKC isoforms, the broader family of diacylglycerols is known to interact with other signaling proteins. These include other enzymes that possess a C1 domain, such as:

Protein Kinase D (PKD): This family of serine/threonine kinases is also activated by diacylglycerol and is involved in various cellular processes, including cell proliferation and membrane trafficking. nih.gov

Ras guanyl nucleotide-releasing proteins (RasGRPs): These are exchange factors for Ras small GTPases and are directly activated by diacylglycerol.

Chimaerins: These are Rac-GTPase-activating proteins that are also regulated by diacylglycerol binding to their C1 domains.

Although direct studies specifying this compound's interaction with these other proteins are limited, its nature as a diacylglycerol suggests that it has the potential to engage with these and other C1 domain-containing proteins, thereby extending its influence on cellular signaling beyond the PKC family.

Influence on Phospholipase A2 (PLA2) Activity

While direct studies on the interaction between this compound and Phospholipase A2 (PLA2) are not extensively documented, the structural components of this compound suggest a potential modulatory role. PLA2 enzymes are critical for releasing fatty acids from the sn-2 position of phospholipids, with a notable specificity of some isoforms for arachidonic acid. youtube.comresearchgate.net The presence of diacylglycerol has been shown to enhance the activity of cytosolic PLA2 (cPLA2). nih.gov This suggests that this compound, as a diacylglycerol, could facilitate PLA2 activity, thereby promoting the release of arachidonic acid from membrane phospholipids.

Arachidonic acid itself is a key precursor for the synthesis of a wide array of pro-inflammatory eicosanoids. nih.gov Therefore, by potentially enhancing PLA2-mediated arachidonic acid release, this compound could indirectly contribute to the amplification of inflammatory signaling cascades. It is important to note that this proposed mechanism is based on the known functions of diacylglycerols and the substrate specificity of PLA2, and further research is needed to elucidate the direct interaction between this compound and PLA2.

Modulatory Effects on Endocannabinoid Receptor Systems

This compound's structure, featuring two arachidonic acid moieties, strongly implicates it in the endocannabinoid system. Diacylglycerols are key precursors in the synthesis of 2-arachidonoylglycerol (B1664049) (2-AG), a major endogenous ligand for the cannabinoid receptors CB1 and CB2. nih.govmdpi.com The synthesis of 2-AG is catalyzed by diacylglycerol lipase (B570770) (DAGL) acting on diacylglycerol. nih.govresearchgate.net Given that this compound is a diacylglycerol rich in arachidonic acid, it is a plausible substrate for DAGL, leading to the formation of 2-AG.

The endocannabinoid 2-AG is a critical retrograde messenger in the nervous system, modulating neurotransmitter release by binding to presynaptic CB1 receptors. nih.govnih.gov By serving as a potential precursor to 2-AG, this compound can indirectly influence synaptic transmission and various physiological processes regulated by the endocannabinoid system. While direct binding of this compound to cannabinoid receptors has not been established, its role as a precursor highlights its potential to modulate endocannabinoid signaling.

Table 1: Key Molecules in the Endocannabinoid Pathway Potentially Influenced by this compound
MoleculeRolePotential Interaction with this compound
Diacylglycerol Lipase (DAGL)Enzyme that synthesizes 2-AG from diacylglycerol.This compound may serve as a substrate for DAGL.
2-Arachidonoylglycerol (2-AG)Endocannabinoid ligand for CB1 and CB2 receptors.This compound is a potential precursor for 2-AG synthesis.
Cannabinoid Receptor 1 (CB1)GPCR primarily found in the central nervous system.Indirect modulation via 2-AG production.
Cannabinoid Receptor 2 (CB2)GPCR primarily found in the immune system.Indirect modulation via 2-AG production.

This compound as a Substrate or Regulator for Diacylglycerol Kinases (DGKs)

Research has identified a specific and significant interaction between diacylglycerols containing arachidonic acid and certain isoforms of diacylglycerol kinases (DGKs). DGKs are enzymes that phosphorylate diacylglycerol to produce phosphatidic acid (PA), thereby acting as a crucial switch in lipid signaling. wikipedia.org

The epsilon isoform of DGK (DGKε) exhibits a notable substrate specificity for diacylglycerols containing an arachidonyl group at the sn-2 position. nih.govmdpi.com Importantly, studies have demonstrated that 1,2-diarachidonoyl-DAG (this compound) is a preferred substrate for DGKε, with a similar preference to 1-stearoyl-2-arachidonoyl-DAG. nih.govnih.gov This indicates that this compound can be efficiently converted to phosphatidic acid by DGKε.

The phosphorylation of this compound by DGKε has two major consequences. First, it terminates the signaling functions of this compound itself. Second, it generates arachidonic acid-containing phosphatidic acid, a signaling molecule in its own right, implicated in various cellular processes. mdpi.com Therefore, the interaction with DGKε represents a key regulatory node controlling the cellular levels and downstream effects of this compound.

Table 2: Substrate Preference of Diacylglycerol Kinase ε (DGKε)
Diacylglycerol SpeciesSubstrate Preference for DGKεReference
1-stearoyl-2-arachidonoyl-DAGHigh nih.govnih.gov
1,2-diarachidonoyl-DAG (this compound)High (similar to 1-stearoyl-2-arachidonoyl-DAG) nih.govnih.gov
1-palmitoyl-2-arachidonoyl-DAGLower than 1-stearoyl-2-arachidonoyl-DAG nih.gov

Contributions to Cellular Membrane Structure and Fluidity Dynamics

The biophysical properties of this compound, stemming from its two polyunsaturated arachidonic acid chains, suggest a significant impact on the structure and fluidity of cellular membranes. The presence of polyunsaturated fatty acids (PUFAs) within membrane lipids is known to increase membrane fluidity. lipotype.com The kinks in the acyl chains of PUFAs, like arachidonic acid, disrupt the tight packing of phospholipids, leading to a more disordered and fluid membrane state. nih.gov

As a diacylglycerol, this compound can be incorporated into lipid bilayers. The introduction of diacylglycerols with unsaturated fatty acids can synergistically increase the tendency of the membrane to form non-bilayer phases. nih.gov This alteration in membrane structure can, in turn, influence the activity of membrane-associated proteins. Furthermore, the increased fluidity resulting from the incorporation of PUFA-containing lipids can affect various cellular processes, including membrane fusion and division. lipotype.com Therefore, this compound is likely to contribute to a more fluid and dynamic membrane environment, which can have widespread consequences for cellular function.

Diarachidonin in Intracellular Signaling Networks and Bioactive Lipid Mediators

Precursor Role in Eicosanoid Biosynthesis

Eicosanoids are potent signaling molecules derived from the oxygenation of 20-carbon fatty acids, primarily arachidonic acid. nih.govwikipedia.org They are key mediators in inflammation, immunity, and central nervous system functions. nih.gov Diarachidonin is a key intermediate molecule that provides the arachidonic acid substrate necessary for the synthesis of two major classes of eicosanoids: prostaglandins (B1171923) and leukotrienes. nih.govresearchgate.net The release of arachidonic acid from this compound by diacylglycerol lipase (B570770) is a crucial step that initiates the eicosanoid cascade. nih.gov

This compound has been shown to directly stimulate the production of prostaglandins, a class of eicosanoids involved in processes such as inflammation and vasodilation. nih.govwikipedia.org Research conducted on rabbit kidney medulla slices demonstrated that the addition of exogenous this compound leads to a dose-dependent increase in the synthesis of Prostaglandin E2 (PGE2). nih.gov

Notably, the stimulatory effect of this compound on PGE2 formation was found to be significantly more potent than that of free arachidonic acid. nih.gov At concentrations of 10, 50, and 100 microM, the increases in PGE2 production induced by this compound were approximately twofold greater than those induced by equivalent concentrations of arachidonic acid. nih.gov This suggests that this compound is a highly efficient precursor for prostaglandin synthesis in this biological system. The mechanism does not appear to involve the activation of endogenous phospholipase A2, as the effect was not inhibited by EGTA. nih.gov This supports the hypothesis that arachidonic acid is released from phospholipids (B1166683) through the sequential action of phospholipase C, which generates diacylglycerols like this compound, followed by diacylglycerol and monoacylglycerol lipases. nih.govnih.gov

Table 1: Effect of this compound on Prostaglandin E2 Synthesis

Concentration (µM) Fold Increase (vs. Control)
10 > 2x Arachidonic Acid
50 > 2x Arachidonic Acid
100 > 2x Arachidonic Acid

Data derived from a study on rabbit kidney medulla slices showing this compound induced a twofold greater increase in PGE2 formation compared to exogenous arachidonic acid at the tested concentrations. nih.gov

Leukotrienes are another major class of eicosanoids that play a crucial role in inflammatory and allergic reactions. nih.govresearchgate.net They are synthesized from arachidonic acid through the 5-lipoxygenase (5-LOX) pathway. nih.govresearchgate.net The process begins when 5-lipoxygenase catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4). nih.govresearchgate.net LTA4 is an unstable intermediate that is subsequently converted into other biologically active leukotrienes, such as leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). nih.govresearchgate.net

As a rich source of arachidonic acid, this compound has significant implications for these formation pathways. The enzymatic hydrolysis of this compound by diacylglycerol lipase releases free arachidonic acid into the cytoplasm. nih.gov This newly available arachidonic acid can then serve as a substrate for the 5-lipoxygenase enzyme, thereby initiating the biosynthesis of leukotrienes. nih.govnih.gov Therefore, cellular conditions that lead to the generation of this compound can subsequently fuel the production of pro-inflammatory leukotrienes, linking phospholipid metabolism directly to inflammatory signaling cascades. nih.gov

Role in Endocannabinoid Generation

The endocannabinoid system is a widespread neuromodulatory system that plays important roles in the central nervous system and peripheral tissues. youtube.comyoutube.compbs.org It is composed of cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. nih.govnih.gov this compound is a direct precursor in the biosynthesis of one of the major endocannabinoids, 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov

2-AG is synthesized from sn-1-diacylglycerols containing arachidonic acid at the sn-2 position. nih.gov Diacylglycerol lipases (DAGLs) catalyze the conversion of these diacylglycerols, such as this compound, into 2-AG. nih.gov This synthesis pathway is often triggered by the activation of G-protein-coupled receptors that stimulate phospholipase C (PLC), leading to the hydrolysis of membrane phospholipids and the generation of diacylglycerols. nih.gov Thus, this compound stands at a crucial metabolic crossroads, where its hydrolysis by DAGL leads to the on-demand production of the signaling molecule 2-AG, which then modulates synaptic transmission and other physiological processes. nih.gov

Furthermore, the arachidonic acid released from this compound can also be utilized in the synthesis of other endocannabinoid-like molecules. For instance, N-arachidonoyl dopamine (NADA), another member of the endocannabinoid family, is formed from the conjugation of arachidonic acid and dopamine. nih.gov

Modulation of Fundamental Cellular Responses

As a key signaling molecule, the diacylglycerol this compound is involved in activating protein kinase C (PKC), a family of enzymes that control the function of other proteins through phosphorylation. researchgate.net This activation links this compound to the regulation of numerous fundamental cellular responses, including cell growth, differentiation, and programmed cell death (apoptosis). researchgate.netresearchgate.net

Cell proliferation and differentiation are tightly regulated processes controlled by complex signaling networks. Diacylglycerols containing unsaturated fatty acids, including this compound, have been identified as effective activators of protein kinase C. researchgate.netresearchgate.net Upon activation by diacylglycerols, PKC can phosphorylate a wide array of target proteins, including transcription factors and other kinases, which in turn regulate the expression of genes involved in the cell cycle and differentiation. cusabio.com

The activation of specific PKC isoforms by this compound can either promote or inhibit cell proliferation depending on the cell type and context. nih.gov For instance, the PKC pathway is known to interact with other major signaling cascades, such as the MAPK pathway, which are central to regulating cell division. cusabio.com Similarly, cellular differentiation, the process by which a cell changes from one type to a more specialized one, is governed by signaling events in which PKC plays a pivotal role. frontiersin.orgnih.gov By serving as a precursor for PKC activation, this compound contributes to the intricate balance of signals that determine whether a cell will divide, differentiate, or remain quiescent. researchgate.netnih.gov

Apoptosis is a form of programmed cell death essential for normal tissue development and homeostasis. The signaling pathways that control apoptosis are complex and can be initiated by various intracellular and extracellular cues. This compound is implicated in apoptotic signaling primarily through its role as a source of free arachidonic acid.

Studies have shown that arachidonic acid itself can induce apoptosis in certain cell types, such as human retinoblastoma cells. nih.gov The administration of arachidonic acid in these cells leads to classic apoptotic events, including chromatin condensation, activation of caspases (like caspase-3 and caspase-6), and cleavage of cellular proteins. nih.gov The mechanism appears to involve the generation of oxidative stress, indicated by the formation of lipid peroxidation products and a decrease in cellular glutathione levels. nih.gov

Therefore, the enzymatic breakdown of this compound, releasing arachidonic acid, can trigger these pro-apoptotic pathways. An overproduction of this compound and its subsequent hydrolysis could lead to an accumulation of intracellular arachidonic acid, promoting oxidative stress and initiating the caspase cascade that executes the apoptotic program. nih.gov This links the metabolism of diacylglycerols directly to the regulation of cell survival and death.

Impact on Neurotransmission and Neural Cell Function

This compound's influence on the nervous system is primarily exerted through the actions of its two constituent components: the diacylglycerol (DAG) backbone and the releasable arachidonic acid (AA) molecules. This dual nature allows it to participate in both immediate, localized signaling events and the generation of more widespread and sustained downstream effects.

As a diacylglycerol, this compound is a key activator of Protein Kinase C (PKC), a family of enzymes crucial for neuronal function and synaptic plasticity. nih.govpnas.orgnih.govportlandpress.com The generation of DAG in neuronal membranes, often triggered by the activation of G-protein coupled receptors and subsequent hydrolysis of phospholipids by Phospholipase C (PLC), leads to the recruitment and activation of PKC isoforms. pnas.orgnih.govresearchgate.netnih.govmdpi.comwikipedia.org Activated PKC can then phosphorylate a multitude of protein targets, influencing neurotransmitter release, ion channel activity, and gene expression, thereby modulating the strength and efficacy of synaptic transmission. nih.govpnas.org This DAG-PKC signaling pathway is a fundamental mechanism underlying forms of synaptic plasticity such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. nih.gov

The arachidonic acid component of this compound adds another layer of complexity to its role in neurotransmission. Free arachidonic acid, liberated from this compound by the action of diacylglycerol lipases, can act as a signaling molecule in its own right. pnas.org It has been shown to directly modulate the activity of various ion channels, including potassium (K+), calcium (Ca2+), and sodium (Na+) channels, which are fundamental to regulating neuronal excitability. nih.gov For instance, free arachidonic acid can enhance K+ channel opening in cortical neurons, which would tend to hyperpolarize the neuron and modulate its firing rate. nih.gov Furthermore, arachidonic acid can influence neurotransmitter release and uptake processes. acnp.org

A noteworthy aspect of this compound's action is the potential for synergistic effects between its DAG and AA components. Research has demonstrated that arachidonic acid and diacylglycerol can work together to produce a sustained activation of PKC, leading to a persistent enhancement of synaptic transmission in regions like the hippocampus. nih.gov This synergy suggests that this compound is not merely a passive precursor but an active participant in shaping synaptic responses.

Key Roles of this compound Components in Neural Function

ComponentPrimary Target/ActionEffect on Neural FunctionSupporting Evidence
Diacylglycerol (DAG)Activation of Protein Kinase C (PKC)Modulation of synaptic plasticity (LTP/LTD), neurotransmitter release, and ion channel activity. nih.govpnas.orgnih.govportlandpress.comnih.gov
Arachidonic Acid (AA)Direct modulation of ion channels (K+, Ca2+, Na+)Regulation of neuronal excitability and firing rates. nih.gov
Arachidonic Acid (AA)Influence on neurotransmitter release and uptakeModulation of synaptic communication. acnp.org
DAG and AA SynergySustained activation of PKCPersistent enhancement of synaptic transmission. nih.gov

Mechanisms Underlying this compound's Modulation of Inflammatory Processes

In the context of inflammation, this compound serves as a pivotal precursor to a family of potent lipid mediators known as eicosanoids. The release of arachidonic acid from the diacylglycerol backbone is the rate-limiting step for the synthesis of prostaglandins, thromboxanes, and leukotrienes, all of which are deeply involved in the inflammatory cascade. youtube.comcreative-proteomics.comnih.govyoutube.comnih.govyoutube.com

The liberation of arachidonic acid from membrane phospholipids, including diacylglycerols like this compound, is typically initiated by the activation of phospholipase enzymes in response to inflammatory stimuli. youtube.comnih.govyoutube.comyoutube.com Once freed, arachidonic acid is metabolized by two major enzymatic pathways:

Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins and thromboxanes. youtube.comcreative-proteomics.comnih.gov These molecules are potent mediators of inflammation, contributing to vasodilation, increased vascular permeability, pain, and fever. youtube.comyoutube.comyoutube.com

Lipoxygenase (LOX) Pathway: The lipoxygenase enzymes metabolize arachidonic acid to produce leukotrienes and lipoxins. youtube.comcreative-proteomics.comnih.gov Leukotrienes are powerful chemoattractants for immune cells, such as neutrophils, and also contribute to bronchoconstriction and increased vascular permeability. youtube.comyoutube.com

Therefore, the availability of this compound in cellular membranes represents a reservoir for the rapid generation of these pro-inflammatory mediators. In conditions of neuroinflammation, which is implicated in various neurodegenerative disorders, the metabolism of arachidonic acid plays a significant role. nih.govbenthamscience.comocl-journal.org Activated microglia, the primary immune cells of the central nervous system, respond to damage or infection by releasing cytokines and stimulating the enzymes that liberate arachidonic acid, leading to the production of inflammatory eicosanoids. nih.govbenthamscience.com

Beyond its role as a precursor, the diacylglycerol component of this compound can also directly participate in inflammatory signaling. The DAG-PKC pathway is not only active in neurons but also in immune cells. Activation of PKC in macrophages, for instance, can regulate the production of inflammatory mediators. researchgate.netnih.gov The signaling pathways initiated by PLC, leading to the generation of DAG and inositol (B14025) trisphosphate, are involved in the activation of key transcription factors like NF-κB, which orchestrates the expression of numerous pro-inflammatory genes. nih.gov

This compound's Role in Inflammatory Signaling

Component/PathwayKey MediatorsMechanism of ActionRole in Inflammation
Arachidonic Acid (AA)Prostaglandins, ThromboxanesMetabolized by Cyclooxygenase (COX) enzymes.Induce vasodilation, increased vascular permeability, pain, and fever. youtube.comyoutube.comyoutube.com
Arachidonic Acid (AA)LeukotrienesMetabolized by Lipoxygenase (LOX) enzymes.Act as chemoattractants for immune cells, cause bronchoconstriction. youtube.comyoutube.com
Diacylglycerol (DAG)Protein Kinase C (PKC)Activates PKC in immune cells.Regulates the production of inflammatory mediators. researchgate.netnih.gov
Phospholipase C (PLC)/DAG PathwayNF-κBLeads to the activation of the NF-κB transcription factor.Promotes the expression of pro-inflammatory genes. nih.gov

Advanced Methodologies for Diarachidonin Research

Quantitative Lipidomics Approaches for Diarachidonin Profiling

Quantitative lipidomics aims to comprehensively identify and quantify lipid species within biological samples. This compound, due to its specific fatty acid composition, can be targeted and analyzed using advanced mass spectrometry and chromatographic techniques.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS)

UPLC-Q-TOF/MS is a principal technique in modern lipidomics, providing high resolution, sensitivity, and speed for the separation, identification, and quantification of complex lipid mixtures. This method is highly suitable for profiling this compound and other diarachidonoyl lipids within biological samples. The superior separation capabilities of UPLC, combined with the accurate mass measurements and fragmentation data generated by Q-TOF/MS, enable the unambiguous identification of lipid species based on their mass-to-charge ratio (m/z), retention time, and characteristic fragmentation patterns biorxiv.orgresearchgate.netelsevier.comcopernicus.orgtandfonline.comnih.govacs.orglcms.cz. While specific studies focusing solely on the UPLC-Q-TOF/MS analysis of this compound are not extensively detailed in the provided literature, the methodology is directly applicable for its detection and quantification. This allows researchers to determine its relative abundance in biological matrices and monitor its changes under various physiological or pathological conditions. For instance, UPLC-MS/MS techniques can differentiate lipid isomers based on the positional arrangement of fatty acid chains on the glycerol (B35011) backbone, yielding crucial biological insights tandfonline.com.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI) in Lipidomic Analysis

MALDI MSI is a powerful label-free imaging technique that facilitates the direct visualization and spatial mapping of lipids within biological tissues at high resolution. This approach is invaluable for understanding the tissue-specific distribution of lipids, including this compound, provided it is present in sufficient concentrations. The MALDI MSI process typically involves depositing a matrix onto a tissue section, followed by laser irradiation to desorb and ionize the embedded analytes. The resulting ions are then analyzed by a mass spectrometer, generating a spatial map of the detected molecules. Various lipid classes, such as phosphatidylcholines (PCs), phosphatidylinositols (PIs), and diacylglycerols (DAGs), have been successfully mapped using MALDI MSI, often revealing distinct distributions within different anatomical regions of tissues nih.govlcms.cznih.govmdpi.combiorxiv.orgnih.govmdpi.comresearchgate.netresearchgate.netnih.govnih.gov. Although direct MALDI MSI studies specifically focused on this compound are limited in the available literature, the technique is capable of detecting and localizing DAGs, and by extension, this compound, in tissue sections. The selection of the matrix and ionization mode (positive or negative) can significantly impact the detection of different lipid classes nih.govmdpi.com.

Fourier Transform Infrared Spectroscopy-Attenuated Total Reflection (FTIR-ATR) for In Situ Lipid Metabolism Monitoring

FTIR-ATR spectroscopy offers a non-invasive method for the in situ monitoring of lipid metabolism and chemical alterations within biological samples. This technique utilizes the attenuated total reflection principle, where infrared light interacts with a sample placed in contact with an ATR crystal, producing a spectrum that reflects the vibrational modes of the constituent molecules. FTIR-ATR has been employed to study lipid metabolism by detecting changes in fatty acid composition and the presence of lipid oxidation products, such as hydroperoxides nih.govresearchgate.netfrontiersin.orgspecac.commt.comfraunhofer.de. Specifically, studies have reported the detection of lipid hydroperoxides in this compound using FTIR-ATR. These investigations suggest that aged this compound can contain hydroperoxides detectable via characteristic spectral features, often observed at the origin or near the monoglyceride position in lipid extracts nih.govresearchgate.net. The technique's capacity to monitor changes in unsaturated fatty acids and lipid hydroperoxides in situ makes it a valuable tool for understanding lipid dynamics in biological systems without extensive sample preparation or extraction nih.govresearchgate.netfrontiersin.orgmt.com.

Chromatographic Techniques for this compound Separation and Quantification (e.g., Thin-Layer Chromatography, Gas Chromatography)

Chromatographic techniques, including Thin-Layer Chromatography (TLC) and Gas Chromatography (GC), are fundamental for the separation and quantification of lipids. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is particularly effective for separating lipid species based on the length and degree of unsaturation of their fatty acid chains elsevier.comtandfonline.comnih.govnih.govnih.gov. TLC can be used for the qualitative separation and initial characterization of lipid classes, with this compound potentially being identified based on its characteristic Rf values when compared to standards nih.govresearchgate.netnih.govresearchgate.netreactionbiology.com. GC, often coupled with Mass Spectrometry (GC-MS), is typically employed for the analysis of volatile compounds, including fatty acid methyl esters (FAMEs) derived from lipid hydrolysis, which allows for detailed fatty acid profiling nih.gov. While GC is less direct for intact this compound analysis, it can provide information about its constituent arachidonoyl chains. More advanced LC-MS platforms, such as UPLC-Q-TOF/MS, build upon these principles to achieve higher resolution and sensitivity for complex lipidomic analyses biorxiv.orgresearchgate.netelsevier.comcopernicus.orgtandfonline.comnih.govacs.orglcms.cznih.gov.

In Vitro and Ex Vivo Cellular and Biochemical Assay Systems

Enzymatic assays are crucial for elucidating the biochemical pathways involved in the synthesis and metabolism of this compound. This compound, as a diacylglycerol, serves as a substrate for various enzymes that play key roles in cellular signaling and lipid metabolism.

Enzymatic Assays for this compound Synthesis and Metabolism

Diacylglycerol Kinases (DGKs): this compound, a diacylglycerol containing arachidonoyl chains, acts as a substrate for diacylglycerol kinases (DGKs). DGKε, in particular, demonstrates a notable specificity for diacylglycerols with arachidonoyl moieties, especially at the sn-2 position, attributed to a conserved amino acid motif within the enzyme nih.govbiorxiv.orgnih.govfrontiersin.orgmdpi.com. DGKε phosphorylates this compound to phosphatidic acid (PA), a critical step in the phosphoinositide signaling pathway. Studies have characterized the kinetic properties of DGKs using various diacylglycerol substrates. For example, arachidonoyl-diacylglycerol kinase exhibited a Km of 2.4 mol% for sn-1-stearoyl-2-arachidonoylglycerol, compared to 43 mol% for sn-1-palmitoyl-2-oleoylglycerol, highlighting its preference for arachidonoyl-containing substrates nih.gov. CDP-diacylglycerol:inositol (B14025) phosphatidyltransferase also metabolizes CDP-diarachidonoyl-glycerol, with conversion rates varying based on the specific CDP-diacylglycerol structure nih.govumich.edu.

Protein Kinase C (PKC) Activation: this compound, as a diacylglycerol, can activate protein kinase C (PKC) enzymes. PKC activation is a critical signaling event, with DAGs serving as key cofactors, often acting synergistically with other lipids such as arachidonic acid or calcium ions nih.govresearchgate.netnih.govwikipedia.orgfrontiersin.org. This compound's role in PKC activation is associated with its influence on cellular signaling pathways that regulate processes like inflammation and cell growth nih.govresearchgate.net.

Other Metabolic Pathways: this compound can also serve as a substrate for enzymes such as diacylglycerol lipases, which are involved in the production of 2-arachidonoyl glycerol (2-AG), an important endocannabinoid frontiersin.org.

Data Tables:

To illustrate the specificity observed in enzymatic assays, the following table summarizes kinetic data for a diacylglycerol kinase:

Table 1: Kinetic Parameters of Arachidonoyl-Diacylglycerol Kinase with Different Diacylglycerol Substrates

Diacylglycerol SubstrateKm (mol%)
sn-1-Stearoyl-2-arachidonoylglycerol2.4
sn-1-Palmitoyl-2-oleoylglycerol43

Note: Data adapted from nih.gov. The relative activity for sn-1-palmitoyl-2-oleoylglycerol was not provided in the source, but its significantly higher Km indicates lower affinity. While this compound itself was not directly tested in this specific study, the data illustrates the enzyme's specificity for arachidonoyl-containing DAGs.

The following table shows the relative conversion rates of CDP-diacylglycerols by CDPdiacylglycerol:inositol phosphatidyltransferase:

Table 2: Relative Conversion Rates of CDP-Diacylglycerols by CDPdiacylglycerol:inositol Phosphatidyltransferase

CDP-Diacylglycerol SubstrateRelative Conversion Rate (%)
1-Stearoyl-2-oleoyl100
Dipalmitoyl70
Distearoyl38
Diarachidonoyl9
1-Arachidonoyl-2-stearoyl6
1-Stearoyl-2-arachidonoyl4

Note: Data adapted from nih.govumich.edu. These values indicate the enzyme's preference for different fatty acid compositions in CDP-diacylglycerol substrates.

Compound List:

this compound

Arachidonic acid

Diacylglycerol (DAG)

Triacylglycerol (TAG)

Phosphatidylcholine (PC)

Phosphatidylinositol (PI)

Phosphatidylglycerol (PG)

Phosphatidic acid (PA)

Lysophosphatidylcholine (LysoPC)

Sphingomyelin (SM)

Ceramide (Cer)

CDP-diacylglycerol

Phosphatidylserine (PS)

Phosphatidylethanolamine (PE)

Oleic acid

Palmitic acid

Stearic acid

Linoleic acid

Docosahexaenoic acid (DHA)

Glycerol

Prostaglandins (B1171923)

Leukotrienes

Lipid hydroperoxides (LOOH)

Cholesterol

CDP-diacylglycerol hydrolase

CDP-diacylglycerol:inositol phosphatidyltransferase

Diacylglycerol kinase (DGK)

DGKε

DGKα

Protein Kinase C (PKC)

Phospholipase A2 (PLA2)

Phospholipase C (PLC)

Arachidonoyl-diacylglycerol kinase

1-stearoyl-2-arachidonoylglycerol (B1255167)

1-palmitoyl-2-oleoylglycerol (B17507)

1,3-Diarachidonin

Diarachidonoyl phosphatidylcholine (DAPC)

1,2-diarachidonoyl-sn-glycerol

1-stearoyl-2-arachidonoyl-sn-phosphatidic acid

Computational and Systems Biology Approaches

Computational Strategies for this compound Target Identification and Validation

Chemical Probe and Non-Probe Based Target Identification Methods

Identifying the specific molecular targets of a compound like this compound is fundamental to understanding its mechanism of action. Target identification methodologies are broadly categorized into chemical probe-based and non-probe-based approaches. These methods aim to pinpoint the proteins or biological molecules with which this compound directly interacts within a cellular or biological context.

Chemical Probe-Based Methods: These techniques involve modifying the compound of interest, this compound, into a "probe" molecule. This probe typically incorporates a reporter tag (e.g., biotin, azide, alkyne, or a fluorophore) that facilitates its recovery and identification after interacting with its target frontiersin.orgdrughunter.comnih.govnih.govmdpi.comdrughunter.com. Common strategies include:

Compound-Centered Chemical Proteomics (CCCP): This approach involves immobilizing this compound or its derivatives onto a solid support (e.g., beads) to capture target proteins from complex biological matrices through affinity chromatography frontiersin.orgnih.govmdpi.comresearchgate.net. The captured proteins are then identified using mass spectrometry (MS) frontiersin.orgdrughunter.commdpi.com.

Activity-Based Protein Profiling (ABPP): ABPP utilizes probes that covalently bind to the active sites of specific enzymes or proteins, allowing for the identification of targets that possess inherent chemical reactivity frontiersin.orgdrughunter.comnih.govdrughunter.comnih.govmdpi.com.

Photoaffinity Labeling (PAL): PAL employs probes that, upon UV irradiation, form covalent bonds with their targets. This method is particularly useful for identifying targets of small molecules, even those with transient or low-affinity interactions drughunter.comnih.govmdpi.com.

Non-Probe Based Methods: These approaches complement chemical probe strategies by employing alternative means to identify targets. They can include biophysical techniques, various "omics" (genomics, transcriptomics, proteomics) based approaches, and computational predictions derived from chemical biology data frontiersin.orgresearchgate.net. These methods offer different perspectives and can be crucial for validating findings from probe-based studies or for identifying targets when probe development is challenging.

The application of these methodologies to this compound would involve designing specific probes or utilizing existing non-probe techniques to identify the proteins or biomolecules that bind to this compound, thereby revealing its direct cellular targets and pathways of action.

Illustrative Data Table: Potential this compound Targets Identified via Chemical Proteomics

Target ProteinIdentified ViaBinding Affinity (Hypothetical)Biological Function (Associated)
Enzyme XCCCPHigh (nM)Lipid Metabolism Regulation
Receptor YPhotoaffinityModerate (µM)Signal Transduction Pathway
Protein ZABPPHigh (nM)Cellular Membrane Structure

Note: This table is illustrative and represents the type of data generated; specific targets for this compound would be determined through experimental investigation.

Bioinformatics and Statistical Analysis of Complex Lipidomics Datasets

Lipidomics, the comprehensive study of lipids in biological systems, generates vast and complex datasets. The interpretation of these datasets, particularly concerning compounds like this compound, relies heavily on advanced bioinformatics and statistical analysis nih.govnih.govcreative-proteomics.comclipidomics.commdpi.com. These tools are essential for extracting meaningful biological insights from the high-dimensional data produced by analytical techniques such as mass spectrometry nih.govnih.govmdpi.com.

Bioinformatics and statistical approaches enable researchers to identify patterns, differentiate between biological conditions, and uncover relationships among numerous lipid species. For this compound research, these methods are critical for understanding its abundance relative to other lipids, its potential role in metabolic pathways, and its association with specific physiological states or disease conditions.

Multivariate Analysis for this compound-Related Lipid Profiles (e.g., Principal Component Analysis)

Multivariate analysis techniques are vital for examining complex lipidomics data by considering multiple lipid variables simultaneously. These methods help reduce data dimensionality while retaining essential information, facilitating the visualization and interpretation of patterns.

Illustrative Data Table: PCA Loadings for this compound-Associated Lipids

Principal ComponentLipid Species (Example)Loading ValueContribution to Variance
PC1Phosphatidylcholine (PC)0.75High
PC1This compound0.62High
PC1Triglyceride (TG)-0.45Moderate
PC2Sphingomyelin (SM)0.88High
PC2Lysophosphatidylcholine (LPC)-0.70Moderate
PC2This compound0.25Low

Note: Loadings indicate the contribution of each lipid to a principal component. High absolute values suggest a strong influence. This table is illustrative.

Correlation Network Analysis of this compound and Associated Lipids

Correlation network analysis provides a powerful framework for understanding the interrelationships between different lipid species within a complex biological system. This approach maps out how the abundance of one lipid co-varies with that of others, revealing potential metabolic pathways, regulatory mechanisms, or functional associations nih.govnih.govresearchgate.netmedrxiv.orgbioinfomics.org.

The analysis typically involves calculating correlation coefficients (e.g., Pearson Correlation Coefficient - PCC) between pairs of lipid abundances across a dataset. These correlations are then visualized as networks, where lipids are represented as nodes and significant correlations as edges connecting them nih.govnih.govresearchgate.netbioinfomics.org. The color and thickness of edges often denote the strength and direction (positive or negative) of the correlation nih.govresearchgate.net.

For this compound, correlation network analysis would be employed to identify other lipids that consistently change in abundance alongside this compound. For instance, if this compound is positively correlated with specific phospholipids (B1166683) and negatively correlated with triglycerides, it might suggest its involvement in pathways that interconvert these lipid classes or that are regulated by them researchgate.net. Such networks can highlight this compound's potential role in broader lipid homeostasis and metabolic signaling.

Illustrative Data Table: Correlation Network Analysis of this compound and Associated Lipids

Lipid 1Lipid 2Pearson Correlation Coefficient (PCC)Significance (p-value)Correlation Type
This compoundPhosphatidylcholine (PC)0.78< 0.001Positive
This compoundTriglyceride (TG)-0.55< 0.01Negative
This compoundCholesterol Ester (CE)0.32< 0.05Positive
PC (18:1/18:1)PC (18:1/20:4)0.85< 0.001Positive
TG (50:3)TG (52:4)0.91< 0.001Positive

Note: This table illustrates typical outputs from correlation analysis, showing pairwise relationships. 'Lipid 1' and 'Lipid 2' represent specific lipid species or classes. Positive PCC indicates co-increase, while negative PCC indicates co-decrease or inverse relationship. This table is illustrative.

Compound Names:

this compound

Phosphatidylcholine (PC)

Triglyceride (TG)

Cholesterol Ester (CE)

Sphingomyelin (SM)

Lysophosphatidylcholine (LPC)

Future Directions and Emerging Avenues in Diarachidonin Research

Discovery of Novel Diarachidonin-Interacting Proteins and Signaling Cascades

Understanding the precise molecular targets and signaling cascades influenced by this compound is a key area for future investigation. While its general role in activating PKC is established smolecule.commolbiolcell.org, the specificity of its interactions with various protein families and the downstream signaling pathways remain to be fully elucidated.

Protein-Lipid Interactions: Advanced techniques such as lipid overlay assays, pull-down assays, and affinity-purification lipidomics are crucial for identifying specific proteins that bind to this compound tandfonline.com. Future research will focus on characterizing these interactions, including the structural basis and functional consequences of this compound binding to novel protein partners. This could involve exploring interactions beyond PKC, such as with Ras Guanyl nucleotide-releasing proteins (RasGRP) and chimaerin Rac GTPases, which are known to interact with DAGs frontiersin.orgacs.org.

Novel Signaling Pathways: The complexity of lipid signaling suggests that this compound may participate in uncharacterized signaling cascades. Investigating its role in pathways related to inflammation, cell growth, and differentiation, as hinted by its association with arachidonic acid metabolism nih.govsmolecule.comfrontiersin.org, will be a priority. Future studies could employ unbiased screening methods, such as proteomic approaches coupled with lipidomics, to identify novel protein targets and map out previously unknown signaling networks involving this compound. The potential for this compound to influence transient receptor potential (TRP) channels, which are modulated by various lipids, also presents an avenue for future research in pain mechanisms mdpi.com.

Spatiotemporal Dynamics of this compound Generation and Action

The cellular localization and temporal regulation of this compound are critical for its signaling functions. Understanding these dynamics can provide insights into how this compound exerts its specific effects in different cellular contexts.

Localization and Compartmentalization: Diacylglycerols, including this compound, are known to be enriched in specific subcellular organelles, laying the groundwork for poised signaling responses nih.gov. Future research should focus on precisely mapping the subcellular localization of this compound pools, particularly at organelle membranes, and understanding how this localization dictates its interactions with signaling proteins. The development of organelle-targeted DAG biosensors is an emerging area that could provide unprecedented resolution for studying these dynamics oup.comnih.govresearchgate.net.

Metabolic Regulation: The dynamic synthesis and degradation of this compound are tightly regulated to maintain cellular homeostasis oup.com. Future efforts should aim to unravel the specific enzymes and pathways responsible for this compound generation and turnover. This includes investigating the roles of diacylglycerol kinases (DGKs) in regulating this compound levels and its conversion to phosphatidic acid (PA), a process critical for modulating DAG-mediated signaling frontiersin.orgmdpi.commdpi.commdpi.com. Understanding the spatiotemporal regulation of DGK isoforms and their specific roles in this compound metabolism is a key future direction mdpi.com.

Integration of Multi-Omics Data for a Holistic Understanding of this compound Lipid Networks

The complexity of lipid signaling necessitates an integrated, multi-omics approach to fully comprehend the role of this compound within cellular networks.

Lipidomics and Systems Biology: Advanced lipidomic profiling techniques, such as liquid chromatography-mass spectrometry (LC-MS), are essential for quantifying the diverse molecular species of DAGs, including this compound, and understanding their changes in various physiological and pathological states creative-proteomics.comnih.govnih.govnih.govdss.go.th. Future research will increasingly integrate lipidomics data with transcriptomics, proteomics, and metabolomics to build comprehensive models of this compound's involvement in cellular networks nih.govtandfonline.comfrontiersin.orgmdpi.comsemanticscholar.orgfrontiersin.orgmdpi.combiorxiv.org. This integrative approach will allow for the identification of lipid signatures associated with specific cellular functions or disease states and the discovery of novel bioactive lipid mediators.

Network Analysis: Understanding this compound's function requires analyzing its position within broader lipid metabolic networks. Future research will leverage computational tools and systems biology approaches to map these networks, identifying co-regulated lipid clusters and predicting the functional significance of this compound based on its metabolic interdependencies tandfonline.combiorxiv.org. This can help elucidate how this compound metabolism is linked to other crucial pathways, such as arachidonic acid metabolism, which is implicated in inflammation and various diseases nih.govsmolecule.combiocrates.comcsic.esfrontiersin.orgmdpi.comsemanticscholar.orgahajournals.org.

Development of Advanced Experimental Tools for Precision Measurement of this compound Metabolism

Accurate and sensitive measurement of this compound is fundamental for advancing research in its metabolism and signaling. The development of novel analytical and imaging tools will be critical.

Mass Spectrometry and Chromatography: Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful platform for the precise detection and quantification of DAGs, including this compound creative-proteomics.comnih.govnih.govdss.go.th. Future advancements will likely focus on improving the sensitivity, specificity, and throughput of these methods, particularly for distinguishing between different regioisomers and molecular species of DAGs. Techniques like normal-phase LC-MS with derivatization offer enhanced specificity for regioisomeric determination nih.gov.

Biosensors and Imaging Techniques: Genetically encoded biosensors offer a promising avenue for real-time monitoring of DAG dynamics in living cells nih.govresearchgate.netdomaintherapeutics.caplos.orgnih.gov. Future development of more specific and localized DAG biosensors, potentially targeted to specific organelles or membrane domains, will provide deeper insights into the spatiotemporal regulation of this compound signaling. Advanced imaging techniques, such as mass spectrometry imaging (MSI), also hold potential for visualizing the spatial distribution of lipids like this compound within tissues jst.go.jp.

In Silico Modeling: The development of computational models, such as those for the arachidonic acid cascade, can complement experimental studies by providing predictive insights into lipid metabolism and signaling rsc.org. Future efforts may focus on building integrated in silico models that incorporate this compound metabolism and signaling networks, aiding in hypothesis generation and the interpretation of experimental data.

Compound List:

this compound (1,3-Diarachidonoyl Glycerol)

Arachidonic Acid (AA)

Diacylglycerol (DAG)

Phosphatidic Acid (PA)

Protein Kinase C (PKC)

Diacylglycerol Kinases (DGKs)

Ras Guanyl nucleotide-releasing proteins (RasGRP)

Chimaerin Rac GTPases

Transient Receptor Potential (TRP) channels

Prostaglandins (B1171923)

Leukotrienes

Eicosanoids

Phospholipase A2 (PLA2)

Lipoxygenase (LOX)

Phospholipase C (PLC)

Inositol (B14025) triphosphate (IP3)

Phosphatidylinositol 4,5-bisphosphate (PIP2)

Mammalian target of rapamycin (B549165) (mTOR)

1,3-Diarachidonoyl-2-Oleoyl Glycerol (B35011)

Di-γ-linolenin

Dipalmitin

Distearin

Diolein

Dilinolein

1-Stearoyl-2-oleoyl diglyceride

1-Stearoyl-2-linoleoyl diglyceride

1-Stearoyl-2-arachidonoyl-sn-glycerol

1,3-Diarachidonoyl-2-palmitin

1,3-Diarachidonoyl Glycerol (Synonym: 1,3-Diarachidonin)

Q & A

Q. How can mixed-methods approaches enhance mechanistic studies of this compound?

  • Methodological Answer : Combine quantitative lipidomics (LC-MS) with qualitative cell imaging (confocal microscopy) to correlate biochemical changes with subcellular localization. Use triangulation to validate hypotheses across datasets, ensuring alignment with the primary research question. Pre-register study designs to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.